molecular formula C12H18N4O B12995753 2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

Cat. No.: B12995753
M. Wt: 234.30 g/mol
InChI Key: QCBLWNNTFAZBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring fused to a cyclopenta[d]pyrimidine core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is unique due to its specific structural features, such as the fused piperidine and cyclopenta[d]pyrimidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C12H18N4O/c13-8-4-6-16(7-5-8)12-14-10-3-1-2-9(10)11(17)15-12/h8H,1-7,13H2,(H,14,15,17)

InChI Key

QCBLWNNTFAZBAM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)N3CCC(CC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.